

# Brilaroxazine Liposomal Gel: Formulation and Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Brilaroxazine |           |
| Cat. No.:            | B8230428      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Brilaroxazine**, a novel serotonin-dopamine modulator, is under investigation for various therapeutic applications, including topical treatment of inflammatory skin conditions like psoriasis.[1][2][3] This document provides detailed application notes and protocols for the formulation and characterization of a **Brilaroxazine** liposomal gel. The protocols outlined below are based on established methodologies for liposomal drug delivery and preclinical data available for **Brilaroxazine**.[2][4]

### Introduction

Brilaroxazine modulates key serotonin and dopamine receptors, which are implicated in the pathophysiology of several neuropsychiatric and inflammatory disorders. Its multifaceted activity, including the potential to mitigate neuroinflammation, makes it a promising candidate for topical delivery in dermatological conditions. Liposomal gel formulations offer a sophisticated approach for topical drug delivery, enhancing drug stability, controlling release, and improving skin penetration. This document details the preparation of a Brilaroxazine liposomal gel and the subsequent characterization assays to ensure its quality and performance.

### **Brilaroxazine Mechanism of Action**







**Brilaroxazine** functions as a serotonin-dopamine system modulator. It exhibits partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A and 5-HT2A receptors, while acting as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This complex pharmacological profile allows it to balance neurotransmitter activity, which is believed to contribute to its therapeutic effects in both central nervous system disorders and inflammatory conditions.





Click to download full resolution via product page

Caption: Brilaroxazine's multifaceted signaling pathway.



## **Experimental Protocols**

The formulation of a **Brilaroxazine** liposomal gel involves a two-step process: the preparation of **Brilaroxazine**-loaded liposomes, followed by their incorporation into a hydrogel base.

**Materials and Equipment** 

| Materials and Equipment  Material/Equipment   | Supplier (Example)     |  |
|-----------------------------------------------|------------------------|--|
| Brilaroxazine                                 | Reviva Pharmaceuticals |  |
| Soy Lecithin                                  | Sigma-Aldrich          |  |
| Cholesterol                                   | Sigma-Aldrich          |  |
| Chloroform                                    | Fisher Scientific      |  |
| Methanol                                      | Fisher Scientific      |  |
| Phosphate Buffered Saline (PBS) pH 7.4        | Gibco                  |  |
| Carbopol 934                                  | Lubrizol               |  |
| Triethanolamine                               | Sigma-Aldrich          |  |
| Glycerol                                      | Sigma-Aldrich          |  |
| Rotary Evaporator                             | Buchi                  |  |
| Bath Sonicator                                | Branson                |  |
| Homogenizer                                   | IKA                    |  |
| pH Meter                                      | Mettler Toledo         |  |
| Franz Diffusion Cell Apparatus                | PermeGear              |  |
| High-Performance Liquid Chromatography (HPLC) | Agilent                |  |

# **Preparation of Brilaroxazine-Loaded Liposomes**

The thin-film hydration method is a commonly used technique for liposome preparation.

Protocol:



- Accurately weigh Brilaroxazine, soy lecithin, and cholesterol. A suggested starting ratio is 1:4:1 (w/w/w).
- Dissolve the weighed components in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
- Attach the flask to a rotary evaporator.
- Evaporate the organic solvents under reduced pressure at a temperature of 40-45°C.
- Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
- Hydrate the lipid film with Phosphate Buffered Saline (PBS) pH 7.4 by gentle rotation at a temperature above the lipid phase transition temperature (approximately 60°C).
- The resulting suspension can be sonicated in a bath sonicator for 30 minutes to form multilamellar vesicles (MLVs).
- For a more uniform size distribution, the liposomal suspension can be subjected to highpressure homogenization.

### **Preparation of the Liposomal Gel**

#### Protocol:

- Disperse Carbopol 934 (e.g., 1% w/v) in distilled water with constant stirring, avoiding lump formation.
- Allow the dispersion to hydrate for 24 hours at room temperature.
- Add a humectant such as glycerol (e.g., 10% v/v) to the gel base.
- Slowly add the prepared Brilaroxazine liposomal suspension to the gel base with gentle mixing.
- Neutralize the gel by adding triethanolamine dropwise until a pH of 6.8-7.4 is achieved, resulting in a clear, viscous gel.





Click to download full resolution via product page

Caption: Workflow for **Brilaroxazine** liposomal gel formulation.



# Characterization of Brilaroxazine Liposomal Gel Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and skin penetration of the liposomes.

#### Protocol:

- · Dilute the liposomal suspension with distilled water.
- Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the average particle size, PDI, and zeta potential.

| Formulation Parameter      | Desired Range | Rationale                                                       |
|----------------------------|---------------|-----------------------------------------------------------------|
| Particle Size              | 100 - 300 nm  | Optimal for topical delivery                                    |
| Polydispersity Index (PDI) | < 0.3         | Indicates a homogenous population of liposomes                  |
| Zeta Potential             | > ±30 mV      | Suggests good physical stability due to electrostatic repulsion |

### **Entrapment Efficiency (%EE)**

This determines the percentage of **Brilaroxazine** successfully encapsulated within the liposomes.

#### Protocol:

- Separate the unentrapped Brilaroxazine from the liposomal suspension by centrifugation or dialysis.
- Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol).



- Quantify the amount of entrapped **Brilaroxazine** using a validated HPLC method.
- Calculate the %EE using the following formula:

%EE = (Amount of entrapped drug / Total amount of drug used) x 100

| Formulation                       | Entrapment Efficiency (%) |
|-----------------------------------|---------------------------|
| Optimized Brilaroxazine Liposomes | > 70%                     |

### **In-Vitro Drug Release Study**

This study evaluates the release profile of Brilaroxazine from the liposomal gel.

#### Protocol:

- Use a Franz diffusion cell apparatus.
- Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
- Fill the receptor compartment with a suitable buffer (e.g., PBS pH 5.5 to mimic skin pH) and maintain at 32 ± 0.5°C.
- Apply a known quantity of the Brilaroxazine liposomal gel to the membrane in the donor compartment.
- At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.
- Analyze the samples for Brilaroxazine concentration using HPLC.
- Plot the cumulative percentage of drug released against time.

### **Rheological Studies**

The viscosity and spreadability of the gel are important for its application and patient compliance.



#### Protocol:

- Measure the viscosity of the liposomal gel using a viscometer at different shear rates.
- Determine the spreadability by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after applying a standard weight.

### **Preclinical Efficacy Data**

Preclinical studies in an imiquimod-induced psoriatic mouse model have demonstrated the therapeutic potential of a topical **Brilaroxazine** liposomal gel.

| Parameter                                         | Result                             | Significance (p-value) |
|---------------------------------------------------|------------------------------------|------------------------|
| Psoriasis Area and Severity<br>Index (PASI) Score | Significantly lowered on Days 3-12 | p = 0.03               |
| Baker's Score                                     | Significantly lowered              | p = 0.003              |
| Serum and Skin Ki-67 Levels                       | Lowered                            | p = 0.001              |
| Serum TGF-β Levels                                | Lowered                            | p = 0.008              |

Data from a preclinical study in an imiquimod-induced psoriatic mouse model comparing **Brilaroxazine** lipogel to a psoriatic control group.

### **Stability Studies**

The stability of the liposomal gel should be evaluated under different storage conditions.

#### Protocol:

- Store the liposomal gel in well-closed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
- At specified time points (e.g., 1, 3, and 6 months), evaluate the formulation for physical appearance, pH, drug content, and in-vitro drug release.

### Conclusion



The protocols described provide a comprehensive framework for the formulation and characterization of a **Brilaroxazine** liposomal gel. This drug delivery system holds promise for the topical treatment of inflammatory skin diseases by enabling targeted delivery and controlled release of **Brilaroxazine**. Further optimization and in-vivo studies will be crucial for its clinical translation. Reviva Pharmaceuticals has filed patents for a **Brilaroxazine**-lipogel formulation and its use in psoriasis, with plans to submit an Investigational New Drug (IND) application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brilaroxazine Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. Reviva mulls FDA filing to start trial of psoriasis drug | Seeking Alpha [seekingalpha.com]
- 4. Brilaroxazine lipogel displays antipsoriatic activity in imiquimod-induced mouse model -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brilaroxazine Liposomal Gel: Formulation and Characterization Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#brilaroxazine-liposomal-gel-formulation-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com